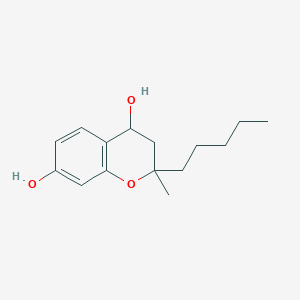![molecular formula C18H26O6 B14236879 6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid CAS No. 381718-19-0](/img/structure/B14236879.png)
6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid is an organic compound with the molecular formula C18H26O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two hexanoic acid chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid typically involves the reaction of 1,4-dihydroxybenzene with hexanoic acid derivatives under specific conditions. One common method involves the esterification of 1,4-dihydroxybenzene with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexanedioic acid derivatives, while reduction can produce hexanol derivatives .
Scientific Research Applications
6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative used .
Comparison with Similar Compounds
Similar Compounds
6,6’-[1,4-Phenylenebis(oxy)]di(1-hexanol): This compound has similar structural features but with hydroxyl groups instead of carboxylic acid groups.
5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid:
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
381718-19-0 |
|---|---|
Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-[4-(5-carboxypentoxy)phenoxy]hexanoic acid |
InChI |
InChI=1S/C18H26O6/c19-17(20)7-3-1-5-13-23-15-9-11-16(12-10-15)24-14-6-2-4-8-18(21)22/h9-12H,1-8,13-14H2,(H,19,20)(H,21,22) |
InChI Key |
AQOODDNTAXZZFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCC(=O)O)OCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
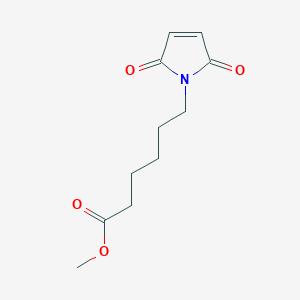
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)

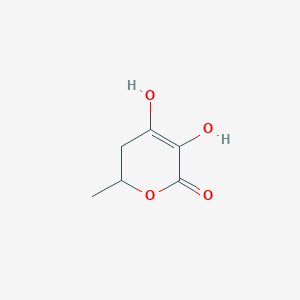
![2-(4-fluorophenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14236840.png)
![N-(3-Acetamidopropyl)-N-[3-(1-azacyclotridecan-3-yl)propyl]acetamide](/img/structure/B14236842.png)
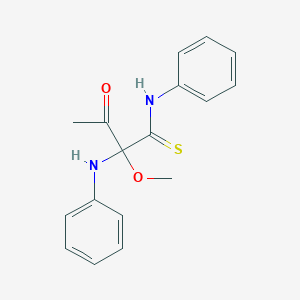
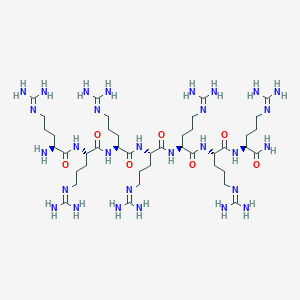

![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
